4,6-Diamino-2-ethoxypyridine-3-carbonitrile
Overview
Description
4,6-Diamino-2-ethoxypyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
4,6-Diamino-2-ethoxypyridine-3-carbonitrile and its derivatives have been explored as corrosion inhibitors. For example, chromenopyridine derivatives, closely related to this compound, have demonstrated potential as environmentally friendly corrosion inhibitors for steel in hydrochloric acid, showing high inhibition efficiencies (Ansari, Quraishi, & Singh, 2017).
Synthesis of Azo Dyes
This compound has applications in the synthesis of azo dyes. The ether cleavage of diamino-methoxy-pyridine-carbonitriles leads to isomeric diamino-pyridone-carbonitriles, which can be used as azo-coupling components, yielding various azo-dyes (Junek, Uray, Kotzent, & Kastner, 1985).
Potential Anticancer Leads
New diaminochromenes, structurally similar to this compound, have been synthesized and proposed as potential leads for anticancer drugs. Docking studies suggested these compounds could intercalate with DNA, potentially decreasing cancer radiotherapy (Nogueira et al., 2020).
X-ray and Spectroscopic Analysis
There's significant interest in the structural analysis of this compound derivatives. For instance, studies involving X-ray and spectroscopic analysis have provided insights into the structural features and optical properties of related compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).
Synthesis of Pyrimidine Derivatives
This compound is also instrumental in synthesizing various pyrimidine derivatives. For example, the synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles has been achieved using derivatives related to this compound (Al‐Azmi et al., 2001).
Photoinitiating Systems for 3D Printing
Recently, this compound derivatives have been investigated as bimolecular photoinitiating systems for vat photopolymerization 3D printing techniques, showing reactivity under visible light (Fiedor, Pilch, Szymaszek, Chachaj-Brekiesz, Galek, & Ortyl, 2020).
Properties
IUPAC Name |
4,6-diamino-2-ethoxypyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-13-8-5(4-9)6(10)3-7(11)12-8/h3H,2H2,1H3,(H4,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOIZFMKCCPFCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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